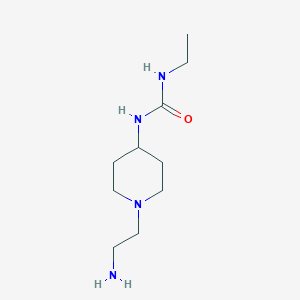
1-(1-(2-Aminoethyl)piperidin-4-yl)-3-ethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(2-Aminoethyl)piperidin-4-yl)-3-ethylurea is an organic compound that features a piperidine ring, an aminoethyl group, and an ethylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(2-Aminoethyl)piperidin-4-yl)-3-ethylurea typically involves the reaction of 1-(2-aminoethyl)piperidine with ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or ethanol, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(1-(2-Aminoethyl)piperidin-4-yl)-3-ethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various alkyl halides or acyl chlorides; reactions are conducted in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(1-(2-Aminoethyl)piperidin-4-yl)-3-ethylurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-(2-Aminoethyl)piperidin-4-yl)-3-ethylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-(2-Aminoethyl)piperidin-4-yl)ethanol
- 1-(1-(2-Aminoethyl)piperidin-4-yl)methanol
- 1-(1-(2-Aminoethyl)piperidin-4-yl)acetate
Uniqueness
1-(1-(2-Aminoethyl)piperidin-4-yl)-3-ethylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethylurea moiety differentiates it from other similar compounds, potentially offering unique reactivity and applications in various fields.
Properties
Molecular Formula |
C10H22N4O |
|---|---|
Molecular Weight |
214.31 g/mol |
IUPAC Name |
1-[1-(2-aminoethyl)piperidin-4-yl]-3-ethylurea |
InChI |
InChI=1S/C10H22N4O/c1-2-12-10(15)13-9-3-6-14(7-4-9)8-5-11/h9H,2-8,11H2,1H3,(H2,12,13,15) |
InChI Key |
GNIVPUPLFCBUMM-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1CCN(CC1)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


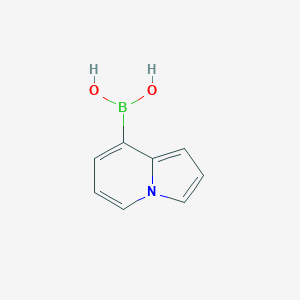

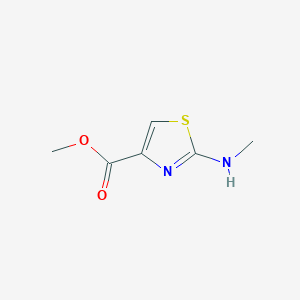
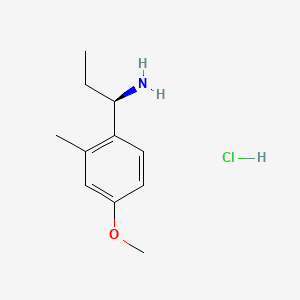

![1,1,2,2-Tetrakis(4'-fluoro-[1,1'-biphenyl]-4-yl)ethene](/img/structure/B13650301.png)
![17-(7-Hydroxy-6-methylhept-5-en-2-yl)-4,4,10,13,14-pentamethyl-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13650306.png)
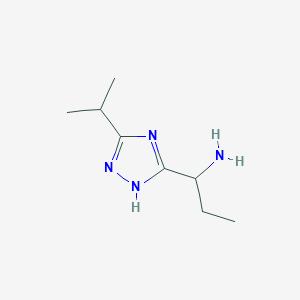
![8-Bromopyrido[4,3-d]pyrimidine](/img/structure/B13650319.png)
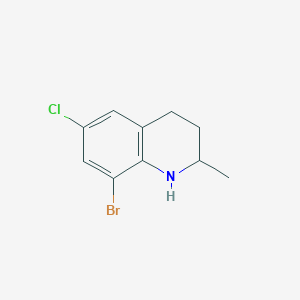
![Tert-butyl 3-[3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate](/img/structure/B13650325.png)


![1-[6-(Propan-2-yloxycarbonylamino)purin-9-yl]propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid](/img/structure/B13650339.png)
